molecular formula C17H17N7 B610108 Pik-III

Pik-III

货号: B610108
分子量: 319.4 g/mol
InChI 键: XXSDLQLNIVFIJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PIK-III,也称为VPS34-IN2,是一种有效且选择性的真核生物蛋白分选34(VPS34)抑制剂。该化合物因其阻断自噬的能力而备受关注,自噬是细胞降解和循环利用细胞成分的过程。 This compound在科学研究中显示出巨大潜力,特别是在癌症生物学和细胞稳态领域 .

科学研究应用

PIK-III在科学研究中具有广泛的应用:

安全和危害

PIK-III is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for this compound-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .

生化分析

Biochemical Properties

Pik-III interacts with various enzymes and proteins, primarily the Vps34 enzyme. It binds to a unique hydrophobic pocket of the Vps34 active site . This binding is mediated by its cyclopropyl group and aminopyrimidine moiety . This compound is selective for Vps34 over related PI3K isoforms, PI4Kβ, and mTOR .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It acutely inhibits autophagy and de novo lipidation of LC3, leading to stabilization of autophagy substrates . In RKO colon cancer cells, this compound enhances lysosomal delivery and degradation of the transferrin receptor, leading to persistent cellular iron deprivation and impaired cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the Vps34 active site, inhibiting its enzymatic activity . This inhibition blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt is noted that toxicity issues associated with a higher dosage of this compound limit its usage in cancer treatment .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . It contributes to the development of tumors and resistance to anticancer therapies .

Transport and Distribution

Given its role as an inhibitor of Vps34, it is likely to be involved in processes related to autophagy and vesicular trafficking .

Subcellular Localization

Given its role in inhibiting Vps34, it is likely to be found in locations relevant to autophagy and vesicular trafficking .

准备方法

合成路线和反应条件

PIK-III的合成涉及多个步骤,从关键中间体的制备开始。 该过程通常包括环丙基和氨基嘧啶部分的形成,这对化合物与VPS34的结合亲和力至关重要 . 反应条件通常涉及使用二甲基亚砜(DMSO)等有机溶剂,并需要精确的温度控制以确保所需产品的纯度和产率 .

工业生产方法

虽然this compound的具体工业生产方法尚未广泛报道,但该化合物的大规模合成可能涉及与实验室合成类似的步骤,并对可扩展性和成本效益进行优化。 这可能包括使用自动化合成设备和先进的纯化技术来实现高纯度水平 .

化学反应分析

反应类型

PIK-III由于其官能团,主要发生取代反应。 已知它可以抑制微管相关蛋白1A/1B轻链3(LC3)的脂化,这是自噬过程中的关键步骤 .

常见试剂和条件

涉及this compound的反应中使用的常见试剂包括DMSO等有机溶剂和促进环丙基和氨基嘧啶基团形成的试剂。 反应通常在受控温度和pH条件下进行,以确保化合物的稳定性 .

主要产品

涉及this compound的反应形成的主要产物通常是保留化合物核心结构的中间体,对特定官能团进行修饰。 这些中间体常用于进一步研究,以探索该化合物的生物活性及其潜在的治疗应用 .

属性

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。